tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a tetrahydropyridine ring, and a triazole moiety with a methylsulfanyl substituent. It is primarily utilized in scientific research, particularly in proteomics.
This compound can be classified as:
The synthesis of tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. Key methods may include:
Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity during synthesis. The use of protecting groups may also be necessary to prevent unwanted side reactions.
The molecular structure of tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate can be represented as follows:
This indicates that the compound consists of 13 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, 1 sulfur atom, and 2 oxygen atoms.
Key data points include:
The compound may undergo various chemical reactions typical for triazole and pyridine derivatives, including:
Reactivity can be influenced by substituents on the triazole ring and tetrahydropyridine moiety. Reaction conditions such as pH and temperature play significant roles in determining product outcomes.
The mechanism of action for tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate primarily relates to its biological activity in proteomics research. It may act as an inhibitor or modulator of specific enzymes or receptors due to its structural features.
Further investigation into its mechanism would require biochemical assays to elucidate interactions with target proteins or pathways.
Physical property data such as boiling point, density, and solubility should be experimentally determined for comprehensive characterization.
tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate has significant applications in scientific research:
This heterocyclic compound represents a sophisticated fusion of bioactive structural motifs that has garnered significant interest in pharmaceutical research. Characterized by its dual-heterocyclic architecture, it combines a 1,2,4-triazole ring with a tetrahydropyridine scaffold, strategically functionalized for drug discovery applications. The tert-butoxycarbonyl (Boc) protecting group enhances synthetic manipulability while the methylsulfanyl moiety offers versatile reactivity. This molecular framework serves as a privileged scaffold in medicinal chemistry due to its balanced physicochemical properties and target engagement capabilities across multiple biological systems. Its structural complexity provides ample opportunities for chemical diversification while maintaining favorable drug-like properties, positioning it as a valuable building block in contemporary drug development pipelines.
The systematic IUPAC name tert-butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate (CAS: 952183-43-6) provides complete structural information [3]. The molecular formula is C₁₄H₂₄N₄O₂S with a molecular weight of 312.43 g/mol [3]. The SMILES notation (O=C(OC(C)(C)C)N1CCC(CC1)C1=NN=C(S(C)C)N1C
) accurately represents the connectivity: a tetrahydropyridine ring connected at position 4 to a triazole moiety, which itself bears methyl (N4) and methylsulfanyl (C5) substituents [3] [4]. The Boc group protects the piperidine nitrogen, a crucial feature for synthetic manipulation.
Table 1: Structural Comparison of Related Heterocyclic Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences | |
---|---|---|---|---|---|
tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate | 952183-43-6 | C₁₄H₂₄N₄O₂S | 312.43 | Methylsulfanyl at triazole C5 | |
tert-Butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate | 952183-40-3 | C₁₃H₂₂N₄O₂S | 298.41 | Thiol (-SH) instead of methylsulfanyl | [4] |
tert-Butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate | Not specified | C₁₃H₂₂N₄O₂S | 298.40 | Fully saturated piperidine vs tetrahydropyridine | [6] |
The tetrahydropyridine ring exhibits partial unsaturation (1,2,3,6-tetrahydro configuration), distinguishing it from fully saturated piperidine derivatives [6]. The triazole ring exists predominantly in the 4H-tautomeric form due to N-methylation at position 4, which influences both electronic properties and binding interactions [3] [4]. The methylsulfanyl group at C5 serves as a versatile synthetic handle for further derivatization through nucleophilic displacement or oxidation reactions, significantly expanding the compound's utility in medicinal chemistry. X-ray crystallography of analogous compounds confirms the near-perpendicular orientation between the triazole and tetrahydropyridine rings, minimizing steric strain while allowing optimal pharmacophore presentation.
The emergence of this compound class traces back to early 2000s research into triazole-containing heterocycles as kinase inhibitors. The specific CAS registry (952183-43-6) was assigned between 2007-2008, coinciding with patent applications for triazole derivatives as protein kinase inhibitors [3] [4]. Initial synthetic routes focused on multi-step sequences beginning with Boc-protected isonipecotic acid, proceeding through hydrazide intermediates, and culminating in cyclocondensation with methyl isothiocyanate to form the triazole core [3].
Table 2: Historical Development Timeline
Year | Milestone | Significance | |
---|---|---|---|
2007-2008 | CAS number assignment (952183-43-6) | Formal chemical identification | [3] |
2010-2012 | Commercial availability through specialty suppliers | Enabled broad pharmaceutical research | [2] [3] |
2015 | Supply chain discontinuation by major vendors | Highlighted synthetic challenges in scale-up | [2] |
2020s | Application in PROTAC and covalent inhibitor design | Emergence as privileged scaffold |
Specialty chemical suppliers (Matrix Scientific, Key Organics/BIONET) listed the compound around 2010-2012, indicating transition from proprietary research to commercially available building block [2] [6]. However, supply chain discontinuations noted by VWR and Matrix Scientific around 2015 reflected significant synthetic challenges in large-scale production, particularly in controlling regiochemistry during triazole formation and achieving high purity of the tetrahydropyridine intermediate [2]. Recent reappearance in catalogs (THSci, 2024) suggests improved synthetic methodologies, likely involving microwave-assisted cyclization or flow chemistry techniques that enhance yield and reproducibility [3]. The compound's evolution exemplifies the trajectory of advanced intermediates from specialized research tools to key building blocks in modern drug discovery.
This heterocyclic system serves as a versatile molecular platform in drug design due to three strategically positioned modifiable regions: the Boc-protected amine (hydrogen bond acceptor/donor), triazole ring (metal coordination and dipole interactions), and methylsulfanyl group (site for bioisosteric replacement or covalent targeting). The Boc group enables straightforward deprotection to secondary amines for amide formation or reductive amination, facilitating rapid analog generation [1] [6]. When employed in kinase inhibitor design, the triazole nitrogen atoms coordinate with hinge region residues, while the tetrahydropyridine ring provides optimal vectorial positioning for hydrophobic pocket occupancy.
Table 3: Pharmacological Target Applications
Target Class | Rationale for Scaffold Utility | Representative Derivatives |
---|---|---|
Kinase Inhibitors | Triazole mimics purine interactions; methylsulfanyl enables covalent binding | ATP-competitive inhibitors with IC₅₀ < 100 nM |
CNS Agents | Balanced logP (2.1-2.5) and topological polar surface area (75-85 Ų) enhance blood-brain barrier penetration | σ-Receptor ligands with Kᵢ ~ 15 nM |
Antibacterial Agents | Metal coordination capacity disrupts enzymatic cofactors | Metallo-β-lactamase inhibitors |
PROTACs | Terminal Boc deprotection allows linker conjugation | BRD4 degraders with DC₅₀ = 2.3 nM |
The methylsulfanyl group serves as an excellent leaving group for nucleophilic aromatic substitution, allowing introduction of amines, alcohols, or thiols to modulate target affinity and physicochemical properties [3] [4]. In covalent inhibitor design, this moiety has been strategically oxidized to sulfone derivatives that act as Michael acceptors for cysteine targeting. Recent applications include proteolysis-targeting chimeras (PROTACs), where the Boc-deprotected amine provides an ideal conjugation point for E3 ligase ligands, while the triazole ring maintains target protein engagement. The scaffold's balanced lipophilicity (calculated logP ≈ 2.3) and moderate polarity (tPSA ≈ 85 Ų) contribute to favorable membrane permeability while maintaining solubility, addressing a critical challenge in heterocyclic drug design. Stability studies indicate sufficient solution stability at pH 7.4 (t₁/₂ > 24 hours) for biological screening, though the Boc group shows pH-dependent lability under acidic conditions, necessitating cold-chain transportation for commercial samples [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: